molecular formula C9H9ClO3S B7849138 Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate

Cat. No.: B7849138
M. Wt: 232.68 g/mol
InChI Key: YPYBIPWJLZMOOS-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is an organic compound that belongs to the class of thienyl-substituted esters. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, and a chlorinated substituent. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate typically involves the reaction of 2-chloro-5-thiophenecarboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as the proper handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thienyl esters.

Scientific Research Applications

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, its potential antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chloro-5-thienyl)-4-hydroxybutyrate
  • Methyl 4-(2-chloro-5-thienyl)-4-aminobutyrate
  • Methyl 4-(2-chloro-5-thienyl)-4-methylbutyrate

Uniqueness

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is unique due to its specific structural features, such as the presence of both a thienyl ring and a chlorinated substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial effects, and molecular interactions.

Chemical Structure and Properties

This compound is characterized by its thienyl moiety and a keto functional group, which are crucial for its biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to this compound. Notably, a series of compounds were tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay to determine their cytotoxic effects.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM) ± SD
4aHCT-11613.39 ± 1.04
4bHCT-11632.57 ± 2.37
4cHCT-1167.91 ± 0.83
4dHCT-1165.04 ± 0.59
4hHepG22.17 ± 0.83

The data indicates that compounds with electron-withdrawing groups, such as chlorine, exhibit enhanced cytotoxicity compared to those with electron-donating groups. Specifically, compound 4h demonstrated significant inhibitory activity, suggesting that modifications in the substituents can lead to improved anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Compounds structurally similar to this derivative have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus10
Compound BEscherichia coli15
Compound CBacillus subtilis20

These results indicate that certain derivatives possess low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial activity .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Antimicrobial Mechanisms : The antibacterial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Molecular Interactions : Molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer progression and microbial resistance, enhancing its therapeutic potential .

Case Studies

A notable case study involved the evaluation of methyl derivatives in a preclinical model where they were administered to mice bearing tumor xenografts. The study demonstrated a significant reduction in tumor size compared to controls, supporting the anticancer potential observed in vitro.

In another study focusing on antimicrobial efficacy, derivatives were tested against clinical isolates of resistant bacterial strains, showing effectiveness comparable to standard antibiotics .

Properties

IUPAC Name

methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBIPWJLZMOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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